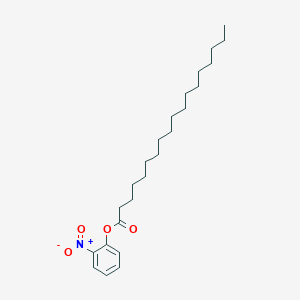
2-Nitrophenyl stearate
Descripción general
Descripción
2-Nitrophenyl stearate is a chemical compound investigated in various chemical contexts. It has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- The synthesis of compounds similar to 2-Nitrophenyl stearate, such as 2-nitrobiphenyls and 2,2'-dinitrobiphenyls, involves the Suzuki cross-coupling reaction and other methodologies. These processes are influenced by the positions of substituents like nitro groups on the phenyl rings (González et al., 2005).
Molecular Structure Analysis
- The molecular structure of compounds related to 2-Nitrophenyl stearate, such as 2-Nitro-N-(4-nitrophenyl)benzamide, has been characterized using techniques like single-crystal X-ray diffraction. This method helps in determining crystal structures, bond angles, and other geometric features (Saeed et al., 2008).
Chemical Reactions and Properties
- Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls, closely related to 2-Nitrophenyl stearate, has been explored. This process involves the conversion of nitro groups to amines, highlighting the reactivity of nitro-substituted compounds (Freeman et al., 2005).
Physical Properties Analysis
- Studies on compounds like methyl-2-nitrophenyl sulphide provide insights into the physical properties of nitrophenyl derivatives, including bond lengths and angles, which can be extrapolated to understand the physical characteristics of 2-Nitrophenyl stearate (Schultz et al., 1987).
Chemical Properties Analysis
- The electrochemical properties of nitrophenyl derivatives, such as their reduction behavior in aprotic solvents, have been studied. This provides valuable information on the chemical behavior of 2-Nitrophenyl stearate in different environments (Rogers & Watson, 1971).
Aplicaciones Científicas De Investigación
Polymer Science : A study by Pan Jiangqing, Li Jianxing, and W. Dianxun (1991) demonstrated that the combination of nickel stearate and 2,2′-thiobis-(tert-octyphenol) effectively protects polypropylene from photo-oxidation, likely involving the formation of a nickel-thiobisphenol chelate during heat processing (Pan Jiangqing, Li Jianxing, & W. Dianxun, 1991).
Histochemistry : M. Nachlas et al. (1957) found that the new p-nitrophenyl substituted ditetrazole (Nitro-BT) effectively visualizes enzyme activity in tissue sections, making it a promising tool for histochemical purposes (M. Nachlas et al., 1957).
Pharmaceutical Chemistry : C. Gilley and Yoshihisa Kobayashi (2008) reported that 2-Nitrophenyl isocyanide is a versatile convertible isocyanide that efficiently synthesizes the fused gamma-lactam beta-lactone bicycle of proteasome inhibitor omuralide in four steps (C. Gilley & Yoshihisa Kobayashi, 2008).
Biophysical Studies : Research by A. Keith, A. Waggoner, and O. Griffith (1968) on spin-labeled mitochondrial lipids in Neurospora crassa indicated that nitroxide methyl stearate migrates as a neutral lipid, suggesting that lipids in mitochondria play a role in cellular processes (A. Keith, A. Waggoner, & O. Griffith, 1968).
Materials Science : H. Yamamoto and J. Sasaki (2010) observed that adding Ni-Stearate, SiO2, and CaO to anisotropic BaFe2-W-type ferrite improves its magnetic properties and physical properties (H. Yamamoto & J. Sasaki, 2010).
Photophysical Chemistry : R. Tanikaga and A. Kaji (1973) discovered that irradiation of 2-nitrophenyl phenyl sulfoxide to 2-nitrosophenyl phenyl sulfone produces a sole product, with the rearrangement being photochemically stable and involving oxygen transfer in the excited singlet state (R. Tanikaga & A. Kaji, 1973).
Safety And Hazards
The safety data sheet indicates that 2-Nitrophenyl stearate is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed. It is also harmful to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Propiedades
IUPAC Name |
(2-nitrophenyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(26)29-23-20-18-17-19-22(23)25(27)28/h17-20H,2-16,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOFUYZAMTVGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401505 | |
| Record name | 2-Nitrophenyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl stearate | |
CAS RN |
104809-27-0 | |
| Record name | 2-Nitrophenyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



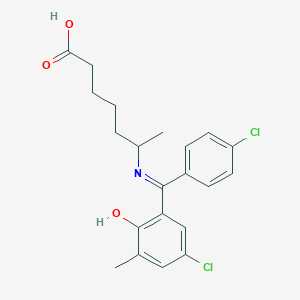
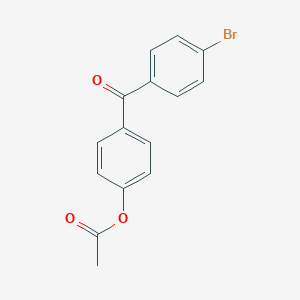
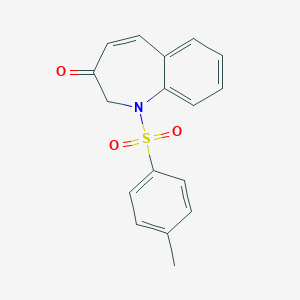
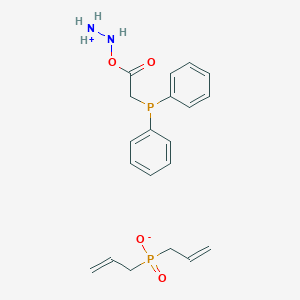
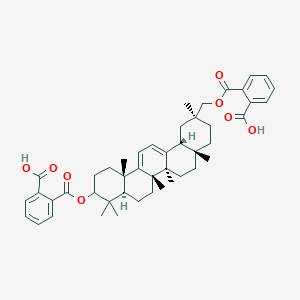
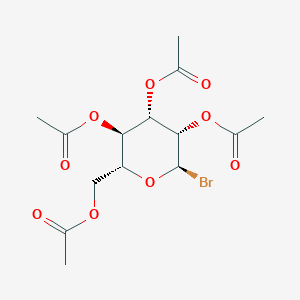
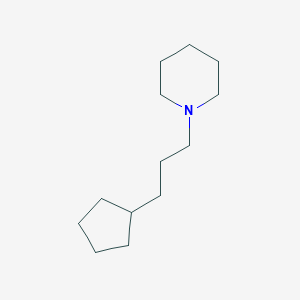
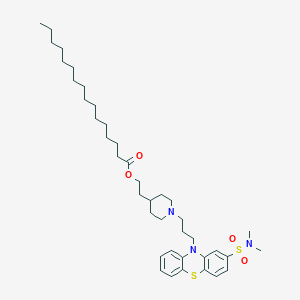


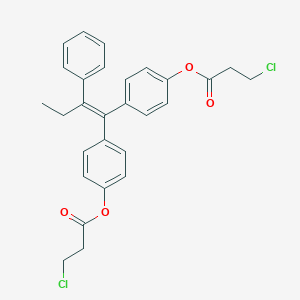
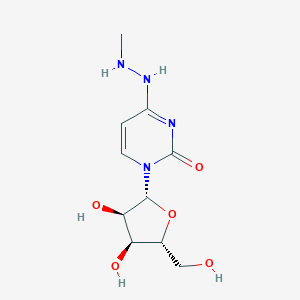
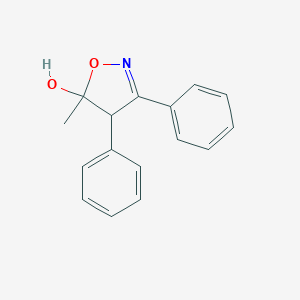
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)